molecular formula C21H23NO B8374058 Benzenemethanol, 4-(spiro[1H-indene-1,4'-piperidin]-1'-ylmethyl)-

Benzenemethanol, 4-(spiro[1H-indene-1,4'-piperidin]-1'-ylmethyl)-

Cat. No. B8374058
M. Wt: 305.4 g/mol
InChI Key: NTYRKJZZLJUDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383642B2

Procedure details

To a 0° C. solution of [4-(spiro[indene-1,4′-piperidine]-1′-ylmethyl)phenyl]methanol (1.5 g, 4.91 mmol) in DCM (50 mL) is added phosphorus tribromide (0.667 mL, 6.8 mmol). The reaction mixture is stirred for 15 minutes at 0° C. The reaction mixture is diluted with water (100 mL) at 0° C. and extracted with DCM (2×200 mL). The combined extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as an off white solid (1.1 g, 61%). ESI/MS m/z 369 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.667 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([CH2:22]O)=[CH:18][CH:17]=2)[CH2:6][CH2:5][C:4]2([C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:8]=[CH:7]2)[CH2:3][CH2:2]1.P(Br)(Br)[Br:25]>C(Cl)Cl.O>[Br:25][CH2:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][N:1]2[CH2:6][CH2:5][C:4]3([C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[CH:8]=[CH:7]3)[CH2:3][CH2:2]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1(CCC2(CC1)C=CC1=CC=CC=C12)CC1=CC=C(C=C1)CO
Name
Quantity
0.667 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)CN1CCC2(CC1)C=CC1=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.